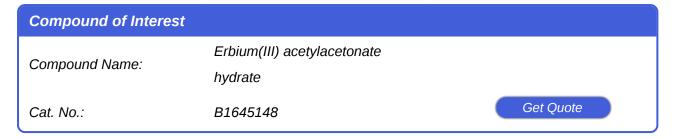


Application Notes and Protocols: Erbium(III) Acetylacetonate for Near-Infrared Emitting Devices

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Erbium(III) acetylacetonate and related β -diketonate complexes in the fabrication of near-infrared (NIR) emitting devices. The content covers fundamental principles, device performance metrics, detailed experimental protocols, and key characterization techniques.

Introduction to Erbium(III) Complexes in NIR Emission

Erbium(III) ions (Er^{3+}) are attractive materials for NIR applications due to their characteristic sharp emission peak at approximately 1540 nm, which falls within the C-band of optical telecommunications. This property makes them highly suitable for applications in optical amplifiers, lasers, and organic light-emitting diodes (OLEDs). The acetylacetonate ligand and other β -diketonates are effective sensitizers for the Er^{3+} ion. They absorb UV or visible light and efficiently transfer the energy to the erbium ion, which then emits in the NIR region. This process, known as the "antenna effect," is crucial for achieving significant NIR emission from these complexes.





Performance of Erbium(III) β -diketonate Based NIR-OLEDs

Quantitative data for NIR-OLEDs incorporating Erbium(III) acetylacetonate is limited in publicly accessible literature. However, data from closely related Erbium(III) β -diketonate complexes provide valuable insights into the expected performance. The table below summarizes key performance parameters for various Erbium(III) β -diketonate based NIR-OLEDs.

Erbium Complex	Device Structure	Emission Peak (nm)	External Quantum Efficiency (EQE) (%)	Turn-on Voltage (V)	Fabricati on Method	Referenc e
[Er(tta)₃(tp po)]	ITO/NPB/E r(tta)₃(tppo)/TPBi/LiF/ Al	1534	Not Reported	< 23	Vacuum Deposition	[1][2]
[Er(tfac)₃(b ath)]	glass/ITO/ PEDOT:PS S/[Er(tfac) ₃ (bath)]/Ca/ Al	1532	Not Reported	Not Reported	Solution- Processed	[3]
[Er(btfa)₃(4 ,4'- dinonylbipy)]	Multilayer	Not specified for Er	~0.1-0.2 (for Yb analogue)	Not Reported	Vacuum Deposition	[4]

Note: tta = thenoyltrifluoroacetylacetone, tppo = triphenylphosphine oxide, tfac = 1,1,1-trifluoro-2,4-pentanedione, bath = bathophenanthroline, btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione, NPB = N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, TPBi = 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), PEDOT:PSS = Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate.

Experimental Protocols



Synthesis of a Representative Erbium(III) β-diketonate Complex: [Er(tta)₃(tppo)]

This protocol describes the synthesis of a common Erbium(III) β -diketonate complex used in NIR-OLEDs.[1][2]

Materials:

- Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)
- Thenoyltrifluoroacetylacetone (Htta)
- Triphenylphosphine oxide (tppo)
- Sodium hydroxide (NaOH)
- Methanol
- Hexane

Procedure:

- Dissolve ErCl₃·6H₂O (1 mmol) in 20 mL of methanol.
- In a separate beaker, dissolve Htta (3 mmol) and tppo (1 mmol) in 30 mL of methanol.
- Slowly add a 1 M NaOH solution to the Htta/tppo solution until the pH reaches approximately
 7.
- Add the Erbium chloride solution dropwise to the ligand solution while stirring vigorously.
- A precipitate will form. Continue stirring the reaction mixture at room temperature for 4-6 hours.
- Collect the precipitate by filtration and wash it with methanol and then with hexane.
- Dry the product under vacuum.



Fabrication of a Solution-Processed NIR-OLED

This protocol outlines the fabrication of a simple solution-processed NIR-OLED.[3]

Materials:

- Indium Tin Oxide (ITO) coated glass substrates
- PEDOT:PSS aqueous dispersion
- Erbium(III) acetylacetonate or other β-diketonate complex
- Host material (e.g., PVK, CBP)
- Solvent for the emissive layer (e.g., chloroform, chlorobenzene)
- Calcium (Ca)
- Aluminum (Al)

Procedure:

- · Substrate Cleaning:
 - Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a stream of nitrogen.
 - Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote adhesion.
- Hole Injection Layer (HIL) Deposition:
 - Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
 - Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.



- Emissive Layer (EML) Deposition:
 - Dissolve the Erbium(III) complex and a host material in a suitable solvent. The concentration will depend on the desired film thickness and solubility of the materials.
 - Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.
 - Anneal the substrate at a temperature appropriate for the chosen materials (e.g., 80-100°C) to remove residual solvent.
- Cathode Deposition:
 - Transfer the substrate to a thermal evaporator inside the glovebox.
 - Deposit a layer of Calcium (e.g., 20 nm) followed by a layer of Aluminum (e.g., 100 nm) through a shadow mask at a high vacuum ($< 10^{-6}$ Torr).
- Encapsulation:
 - Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Device Characterization

Photoluminescence (PL) Spectroscopy:

- Excite the thin film of the Erbium(III) complex with a UV-Vis light source (e.g., a Xenon lamp with a monochromator).
- Collect the emitted light using a spectrometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).
- The characteristic emission peak of Er³⁺ should be observed around 1540 nm.

Electroluminescence (EL) Spectroscopy:

Apply a forward bias voltage to the fabricated OLED using a source-measure unit.



- Collect the emitted light from the device using a fiber optic cable connected to a spectrometer with a NIR detector.
- Measure the EL spectrum at different driving voltages.

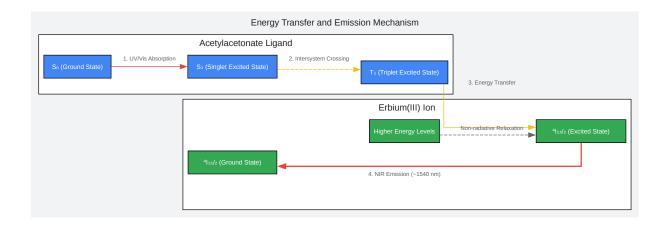
Current-Voltage-Luminance (IVL) Characteristics:

- Use a source-measure unit to apply a voltage sweep to the device and measure the current density.
- Simultaneously, measure the NIR radiance or luminance using a calibrated photodiode with appropriate filters.
- From this data, determine the turn-on voltage, current efficiency, and power efficiency.

Visualization of Key Processes Energy Level Diagram and Emission Mechanism

The following diagram illustrates the "antenna effect" responsible for the NIR emission in Erbium(III) β -diketonate complexes. The organic ligand absorbs high-energy photons and transfers this energy to the Erbium(III) ion, which then relaxes through a radiative transition, emitting a NIR photon.





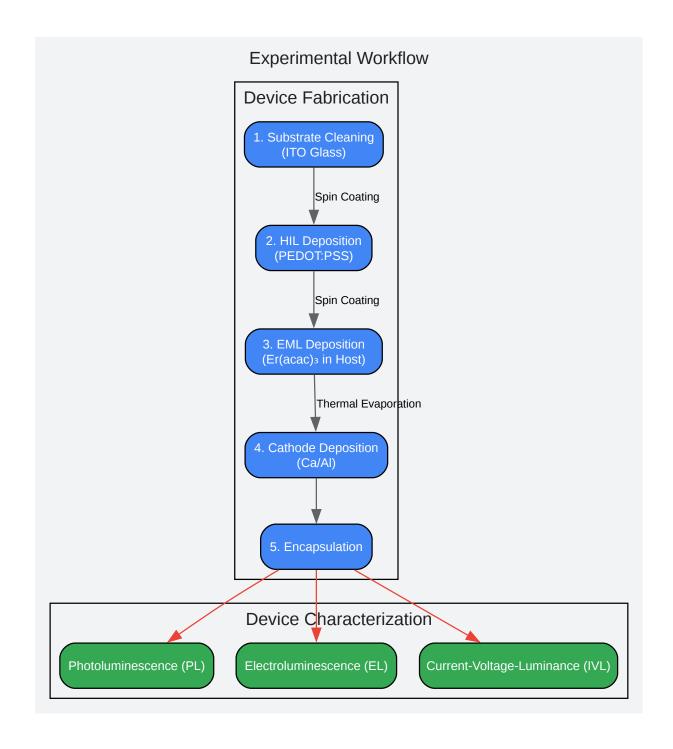
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Caption: Energy transfer and emission in an Er(III) complex.

Experimental Workflow for NIR-OLED Fabrication and Characterization

The diagram below outlines the major steps involved in the fabrication and testing of a solution-processed NIR-OLED.





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Caption: NIR-OLED fabrication and characterization workflow.



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